molecular formula C17H18BrN3O2 B2410023 2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide CAS No. 2415622-59-0

2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

Cat. No. B2410023
CAS RN: 2415622-59-0
M. Wt: 376.254
InChI Key: JYLWHIWZBGDLLL-UHFFFAOYSA-N
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Description

The compound “2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide” is likely a complex organic molecule. It appears to contain a benzamide group, which is a common component in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the azetidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The bromine atom might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Benzamides are often used in pharmaceuticals and could interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals or other industries, studying its physical and chemical properties, and developing more efficient synthesis methods .

properties

IUPAC Name

2-bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-20(12-10-21(11-12)16-5-3-4-8-19-16)17(22)14-9-13(23-2)6-7-15(14)18/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLWHIWZBGDLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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